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Compound of Interest

Compound Name: Acid green 16

CAS No.: 3369-56-0

Cat. No.: B1202608

Get Quote

Acid Green 16 (C.I. 44025), frequently designated as Naphthalene Green V or Erio Green B,

is a synthetic triphenylmethane dye characterized by its high molar absorptivity and distinct

solvatochromic behavior. Unlike simple azo dyes, Acid Green 16 relies on a complex

conjugated diphenylnaphthylmethane system, making it a valuable probe for protein interaction

studies, histological counterstaining, and aqueous tracer analysis in pharmaceutical

formulations.

This guide provides a rigorous technical breakdown of its spectral physics, quantitative

absorbance protocols, and validation methodologies required for GLP (Good Laboratory

Practice) environments.
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Property Detail

IUPAC Name

Sodium 4-[[4-(diethylamino)phenyl]-(4-

diethylazaniumylidenecyclohexa-2,5-dien-1-

ylidene)methyl]naphthalene-2,7-disulfonate

CAS Number 12768-78-4

Molecular Formula

Molecular Weight ~616.73 g/mol (Sodium salt)

Chromophore Class
Triphenylmethane (Diphenylnaphthylmethane

derivative)

Solubility
High in water (Blue-Green); Soluble in Ethanol

(Green)

Molecular Architecture & Chromophore Dynamics
The absorbance properties of Acid Green 16 arise from the extensive delocalization of

-electrons across its three aromatic rings (two phenyls and one naphthyl). The central carbon
atom (the "methine" carbon) acts as the hub for this resonance.

The Mechanism of Color
The dye appears green because its chromophore absorbs strongly in the red region of the

visible spectrum (specifically around 635 nm). This absorption corresponds to the HOMO-

LUMO transition (

and

) facilitated by the auxochromic diethylamino groups. These electron-donating groups stabilize
the cationic resonance structure (quinoid form), lowering the energy gap required for photon
absorption.

Halochromism and pH Sensitivity
Acid Green 16 functions as a pH indicator due to structural transformations:

Neutral/Acidic (pH 3-7): Exists in the colored Quinoid form (Blue-Green).
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Strong Acid (pH < 1): Protonation of the amino groups or the central carbon disrupts

conjugation, shifting absorption to the yellow/brown region.

Alkaline (pH > 10): Hydroxide attack at the central carbon forms the colorless Carbinol Base

(Leuco form), breaking the conjugation bridge.

Spectral Characterization
The following data represents the core spectral fingerprint of Acid Green 16. Researchers

must verify these values in their specific solvent systems, as solvatochromic shifts are common

in triphenylmethane dyes.

Primary Absorbance Data
Parameter

Value (Aqueous Buffer, pH
7.0)

Notes

(Absorbance Peak) 635 nm Primary quantification peak.

Secondary Peak ~420 nm (Weak)

Often associated with

impurities or degradation

products.

Appearance Deep Blue-Green
Visual confirmation of stock

solution.

Molar Extinction Coefficient (

)

~50,000 - 80,000
Must be determined

experimentally per batch (see

Protocol).
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Critical Insight: Unlike stable azo dyes, the

of Acid Green 16 can shift by 5-10 nm depending on ionic strength and solvent

polarity (Solvatochromism). In ethanol, the peak may undergo a bathochromic shift

(red shift) or hypsochromic shift (blue shift) depending on hydrogen bonding

stabilization.

Experimental Protocol: Determination of Molar
Extinction Coefficient ( )
To use Acid Green 16 for quantitative assays (e.g., drug release profiling or protein binding),

you must calculate the precise Molar Extinction Coefficient for your specific lot. Do not rely on

literature values alone.

The Self-Validating Workflow
The following diagram outlines the logical flow for a robust spectrophotometric assay.
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START: Stock Preparation

Gravimetric Analysis
(Accurate Weighing > 10mg)

Solubilization
(Milli-Q Water / Buffer)

Serial Dilution
(5 Points: 1 - 20 µM)

Blanking Step
(Solvent Only)

Spectral Scan
(350 nm - 750 nm)

Identify λ_max
(Target: ~635 nm)

Beer-Lambert Plot
(Abs vs. Conc)

Calculate ε
(Slope of Regression)

Click to download full resolution via product page

Figure 1: Step-by-step workflow for the spectrophotometric validation of Acid Green 16.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1202608/docs?utm_src=pdf-body-img#executive-summary-chemical-identity-significance
https://www.benchchem.com/product/b1202608/docs?utm_src=pdf-body#executive-summary-chemical-identity-significance
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202608?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Methodology
Reagents:

Acid Green 16 (Analytical Grade).

Solvent: Phosphate Buffered Saline (PBS) pH 7.4 or Distilled Water (ddH2O).

Equipment: Double-beam UV-Vis Spectrophotometer (1 cm quartz cuvettes).

Step 1: Stock Solution Preparation

Weigh exactly 10.0 mg of Acid Green 16 powder.

Dissolve in a 100 mL volumetric flask using the chosen solvent.

Concentration Calculation:

(Approximate

).

Step 2: Serial Dilution Prepare 5 working standards from the stock solution to cover the linear

range (typically 0.1 to 1.0 Absorbance units).

Standard A: 2.0

Standard B: 5.0

Standard C: 10.0

Standard D: 15.0

Standard E: 20.0

Step 3: Spectrophotometric Scan

Baseline Correction: Run a baseline scan with pure solvent in both sample and reference

paths.
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Scan: Scan Standard C (mid-range) from 350 nm to 750 nm to confirm

(Expected: ~635 nm).

Quantification: Measure Absorbance (

) at

for all 5 standards.

Step 4: Data Analysis (The Validation)

Plot Absorbance (

-axis) vs. Concentration (

-axis, Molar).

Perform Linear Regression (

).

Criteria for Acceptance:

(Linearity).[1]

Intercept (

) should be negligible (

).

Result: The slope (

) is the Molar Extinction Coefficient (

) in

.

Applications in Drug Development

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/publication/317607343_Development_and_Validation_of_Spectrophotometric_Method_for_the_Determination_of_Lansoprazole_in_Bulk_and_Pharmaceutical_Formulation_Through_Ion-Pair_Complex_Formation_Using_Bromocresol_Green
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1202608?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protein Binding Assays
Acid Green 16 binds to proteins (albumin, collagen) via electrostatic interactions between its

anionic sulfonate groups and cationic amino acid residues (Lysine, Arginine).

Protocol Utility: It can be used as a non-fluorescent competitor in displacement assays or to

measure total protein content in a formulation.

Formulation Tracer
Due to its high water solubility and distinct spectral separation from biological fluids (which

absorb mostly in UV/Blue), Acid Green 16 serves as an excellent visual and

spectrophotometric tracer for:

Liposomal leakage studies.

Dissolution testing of solid dosage forms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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